molecular formula C13H10BrNO3 B13892773 2-(Benzyloxy)-5-bromoisonicotinic acid

2-(Benzyloxy)-5-bromoisonicotinic acid

Cat. No.: B13892773
M. Wt: 308.13 g/mol
InChI Key: AARPSEAPSXSFKT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromoisonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids It features a benzyloxy group and a bromine atom attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-bromoisonicotinic acid typically involves the bromination of 2-(Benzyloxy)isonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-5-bromoisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(Benzyloxy)-5-bromoisonicotinic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of brominated aromatic compounds with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding .

Medicine: Its structural features allow it to interact with specific biological targets, making it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromoisonicotinic acid involves its interaction with specific molecular targets. The benzyloxy group and bromine atom contribute to its binding affinity and selectivity towards these targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-(Benzyloxy)-5-bromoisonicotinic acid is unique due to the presence of both the benzyloxy group and the bromine atom. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the bromine atom enhances its reactivity and potential for further functionalization, while the benzyloxy group provides additional sites for interaction with biological targets .

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

5-bromo-2-phenylmethoxypyridine-4-carboxylic acid

InChI

InChI=1S/C13H10BrNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)

InChI Key

AARPSEAPSXSFKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C(=C2)C(=O)O)Br

Origin of Product

United States

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